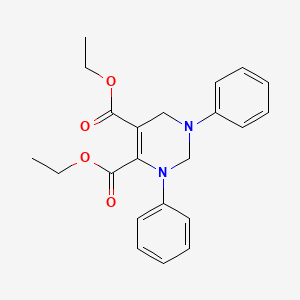
4-Methyl-1H-1,2,3-triazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1H-1,2,3-triazole hydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of 1,2,3-triazole, which is known for its stability and versatility in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-1,2,3-triazole hydrochloride typically involves the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high efficiency, regioselectivity, and mild reaction conditions. The reaction involves the cycloaddition of an azide with an alkyne to form the triazole ring. The reaction can be carried out under ambient temperature, thermal heating, or microwave irradiation .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow processes. This method allows for the efficient production of the compound with high yields and purity. The use of heterogeneous catalysts, such as copper-on-charcoal, has been shown to be effective in facilitating the reaction under continuous flow conditions .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1H-1,2,3-triazole hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized triazole derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .
Aplicaciones Científicas De Investigación
4-Methyl-1H-1,2,3-triazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the specific biological context. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparación Con Compuestos Similares
4-Methyl-1H-1,2,3-triazole hydrochloride can be compared with other similar compounds, such as:
1,2,4-Triazole: Another triazole derivative with similar chemical properties but different reactivity and applications.
1,2,3-Triazole: The parent compound of this compound, which shares many of its chemical properties but lacks the methyl group.
1,2,3-Triazole-Fused Pyrazines and Pyridazines: These compounds have additional fused ring systems, which confer different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C3H6ClN3 |
|---|---|
Peso molecular |
119.55 g/mol |
Nombre IUPAC |
4-methyl-2H-triazole;hydrochloride |
InChI |
InChI=1S/C3H5N3.ClH/c1-3-2-4-6-5-3;/h2H,1H3,(H,4,5,6);1H |
Clave InChI |
WECPRONIQGRXCO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNN=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B11765118.png)

![4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B11765125.png)
![N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11765138.png)
![3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B11765142.png)




![N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11765153.png)
![2H-Pyrrolo[3,4-D]thiazole](/img/structure/B11765156.png)
![(1S,4S)-7-fluoro-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11765171.png)


